2-Amino-4'-tolylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4’-tolylacetophenone is an organic compound with the molecular formula C15H15NO It is a derivative of acetophenone, featuring an amino group and a tolyl group attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’-tolylacetophenone typically involves the reaction of 4’-methylacetophenone with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Amino-4’-tolylacetophenone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4’-tolylacetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro-4’-tolylacetophenone.
Reduction: 2-Amino-4’-tolyl-1-phenylethanol.
Substitution: Halogenated derivatives of 2-Amino-4’-tolylacetophenone.
Scientific Research Applications
2-Amino-4’-tolylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4’-tolylacetophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: Lacks the tolyl group, making it less hydrophobic.
4’-Methylacetophenone: Lacks the amino group, reducing its ability to form hydrogen bonds.
2-Amino-4,6-diphenylnicotinonitrile: Contains additional phenyl groups, increasing its complexity and potential interactions.
Uniqueness
2-Amino-4’-tolylacetophenone is unique due to the presence of both the amino and tolyl groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-amino-1-[4-(4-methylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO/c1-11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)10-16/h2-9H,10,16H2,1H3 |
InChI Key |
CXMQJXBIJJMXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.